

An In-depth Technical Guide to 3-Benzylxy-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Benzylxy-4-fluorophenylboronic acid

Cat. No.: B1437058

[Get Quote](#)

This guide provides a comprehensive overview of **3-Benzylxy-4-fluorophenylboronic acid**, a versatile reagent in modern organic synthesis, particularly within drug discovery and development. It is intended for researchers, scientists, and other professionals in these fields, offering in-depth technical information grounded in established scientific principles.

Core Characteristics and Safety Imperatives

3-Benzylxy-4-fluorophenylboronic acid (CAS No. 957034-74-1) is a solid organoboron compound with the molecular formula $C_{13}H_{12}BFO_3$ and a molecular weight of approximately 246.04 g/mol. [\[1\]](#) Its structure, featuring a benzylxy group and a fluorine atom on the phenylboronic acid scaffold, makes it a valuable building block in medicinal chemistry.

Prudent Handling and Storage: A Mandate for Safety and Stability

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel. [\[2\]](#)

Handling:

- Always handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation of dust. [\[2\]](#)

- Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles or glasses, and a lab coat.[2] In situations with insufficient ventilation, appropriate respiratory protection should be worn.[2]
- Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
- Prevent the formation of dust during handling.[2]

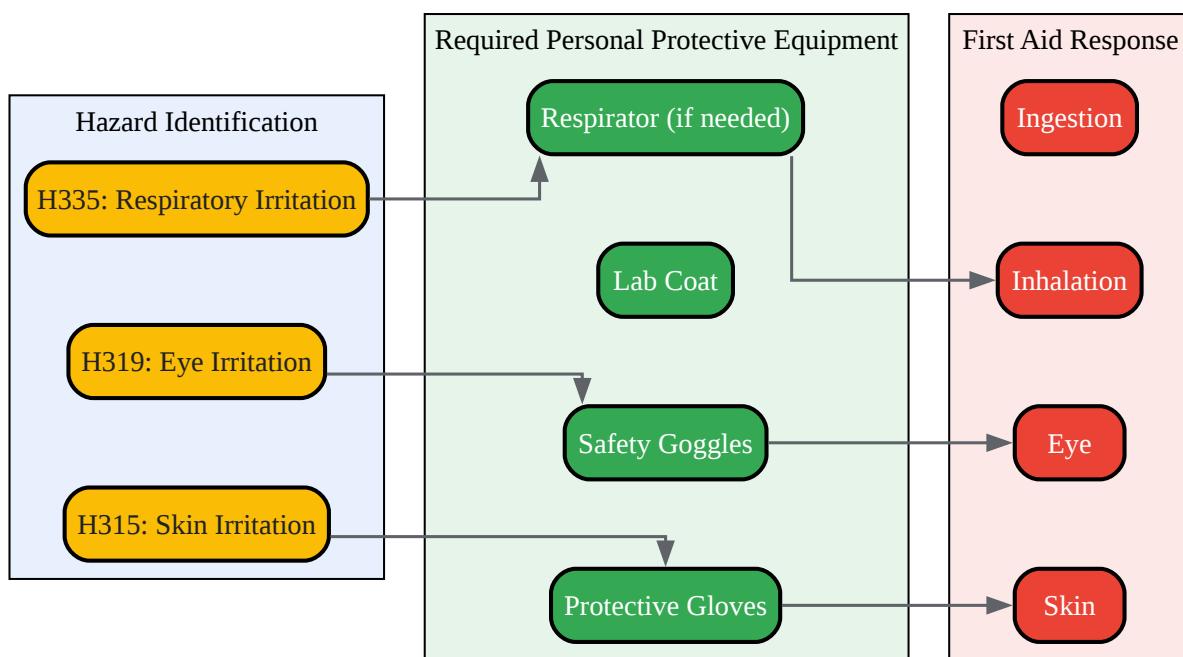
Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
- Keep away from incompatible materials, such as strong oxidizing agents.[2]

Hazard Identification and Emergency Response

3-Benzylxy-4-fluorophenylboronic acid is classified as a hazardous substance.[2]

Classification:


- Skin Irritation (Category 2): Causes skin irritation.[2]
- Eye Irritation (Category 2A): Causes serious eye irritation.[2]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

Emergency Procedures:

- Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
- Skin Contact: Wash the affected area with soap and water. If irritation persists, consult a physician.[2]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] Seek prompt medical attention.[2]

- Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[\[1\]](#)

The following diagram outlines the logical flow of hazard identification to appropriate response:

[Click to download full resolution via product page](#)

Caption: Hazard identification and corresponding safety measures.

Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of **3-Benzyl-4-fluorophenylboronic acid** is crucial for its effective application in synthesis.

Property	Value
Molecular Formula	$C_{13}H_{12}BFO_3$
Molecular Weight	246.04 g/mol [1]
Appearance	Solid [3]
Storage Temperature	Inert atmosphere, Room Temperature [4]
Solubility	Soluble in Methanol [4]

Reactivity: This compound is stable under normal storage conditions.[\[2\]](#) However, it should be kept away from strong oxidizing agents to prevent potentially hazardous reactions.[\[2\]](#) Thermal decomposition may produce hazardous substances, including carbon oxides, hydrogen fluoride, and boron oxides.[\[2\]](#)

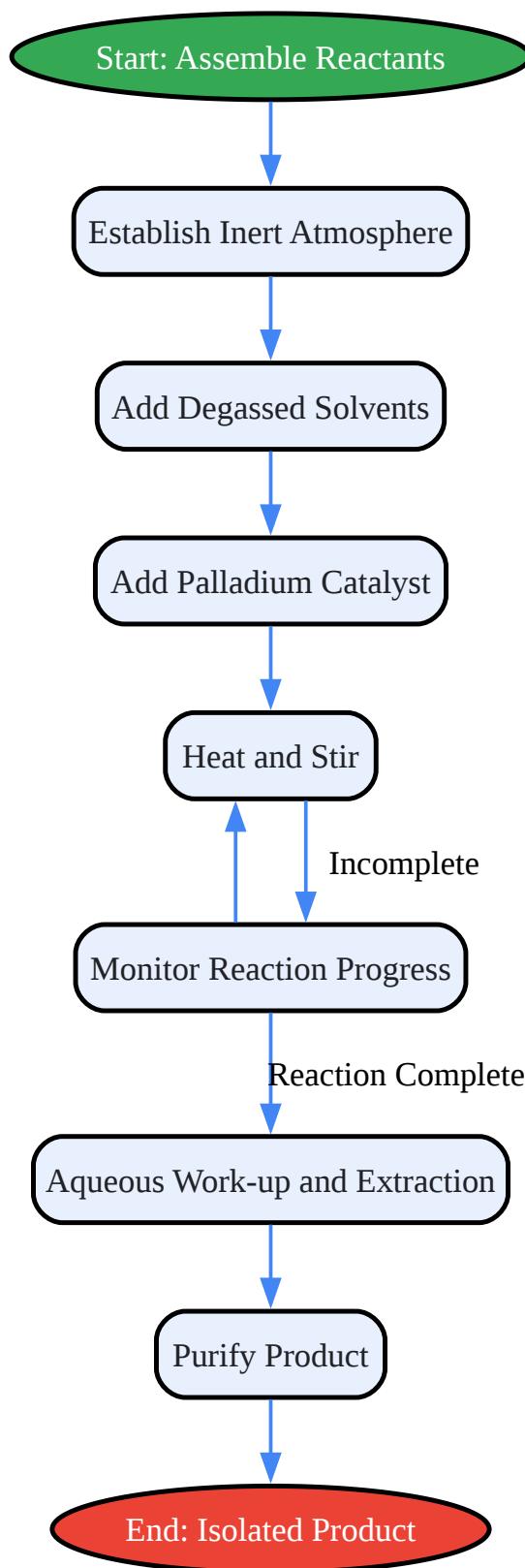
Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of **3-Benzyl-4-fluorophenylboronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The boronic acid serves as the organoboron component, which couples with an organic halide or triflate in the presence of a palladium catalyst and a base.

Generalized Experimental Protocol

The following is a representative, non-exhaustive protocol for a Suzuki-Miyaura coupling reaction using **3-Benzyl-4-fluorophenylboronic acid**.

Materials:


- **3-Benzyl-4-fluorophenylboronic acid**
- Aryl halide or triflate
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, $PdCl_2(dppf)$)

- Base (e.g., K_2CO_3 , Cs_2CO_3 , Na_2CO_3)
- Solvent (e.g., Dioxane, Toluene, DMF, with water)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add the aryl halide or triflate (1.0 eq), **3-Benzylxy-4-fluorophenylboronic acid** (1.1-1.5 eq), and the base (2.0-3.0 eq).
- Purge the vessel with an inert gas for 10-15 minutes.
- Add the degassed solvent(s) to the reaction mixture.
- Add the palladium catalyst (0.01-0.05 eq) to the vessel under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous work-up, extracting the product with a suitable organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or $MgSO_4$), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates the workflow of a typical Suzuki-Miyaura coupling reaction:

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

The structural motifs accessible through reactions with **3-Benzylxy-4-fluorophenylboronic acid** are of significant interest in medicinal chemistry. The benzylxy group can serve as a protecting group or be a key pharmacophoric feature. The fluorine atom is often introduced to modulate the electronic properties, metabolic stability, and binding affinity of a drug candidate. The boronic acid functionality itself allows for the facile introduction of this substituted phenyl ring into a wide array of molecular scaffolds.

Disposal Considerations

All waste materials, including unused product and contaminated containers, should be disposed of in accordance with local, state, and federal regulations.^[2] It is recommended to use a licensed professional waste disposal service.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 4-(Benzylxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Benzylxy-4-fluorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1437058#safety-data-sheet-for-3-benzylxy-4-fluorophenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com